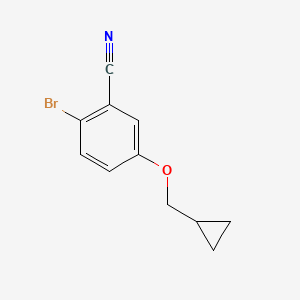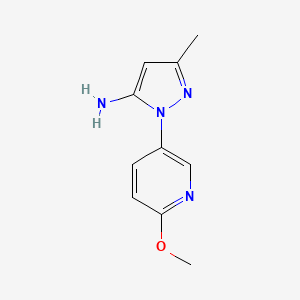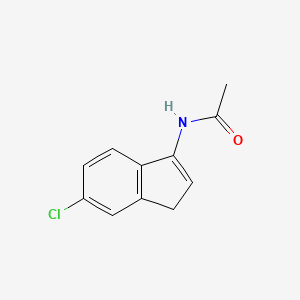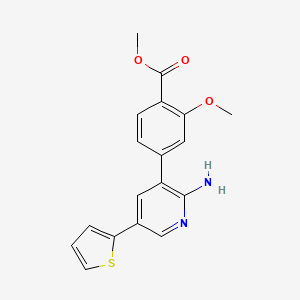
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate is a complex organic compound that belongs to the class of thiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of thiophene with a halogenated pyridine derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
化学反応の分析
Types of Reactions: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their anti-inflammatory and antioxidant properties.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research has indicated that they may have applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic devices. Its unique electronic properties make it suitable for use in electronic applications.
作用機序
The mechanism by which Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory properties may be attributed to the inhibition of certain enzymes or signaling pathways involved in the inflammatory response. Further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
Methyl 4-(2-amino-5-phenylpyridin-3-yl)-2-methoxybenzoate
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-3-methoxybenzoate
Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-hydroxybenzoate
Uniqueness: Methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate stands out due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic effects.
特性
分子式 |
C18H16N2O3S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC名 |
methyl 4-(2-amino-5-thiophen-2-ylpyridin-3-yl)-2-methoxybenzoate |
InChI |
InChI=1S/C18H16N2O3S/c1-22-15-9-11(5-6-13(15)18(21)23-2)14-8-12(10-20-17(14)19)16-4-3-7-24-16/h3-10H,1-2H3,(H2,19,20) |
InChIキー |
WIQZAXHSTHZWTP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=C(N=CC(=C2)C3=CC=CS3)N)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzenesulfonamide](/img/structure/B15356088.png)
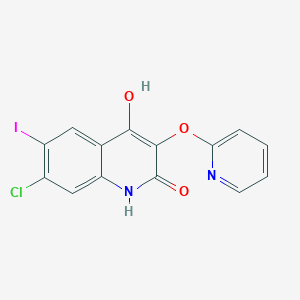
![4-[(4-Bromophenyl)methoxy]-2,6-dimethylaniline](/img/structure/B15356101.png)
![4-[3,5-bis(1-methylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]-2,6-dimethyl-2,5-Cyclohexadien-1-one](/img/structure/B15356103.png)
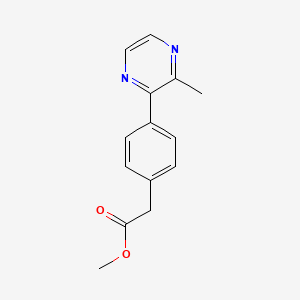
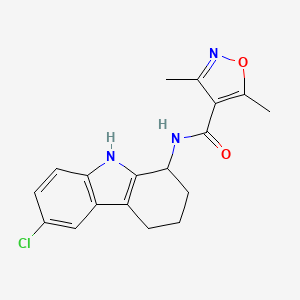
![Tert-butyl 4-[[1-(4-iodophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B15356124.png)
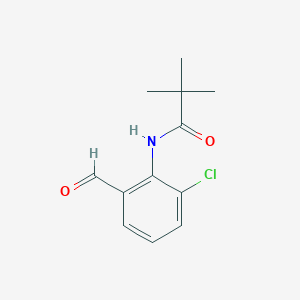
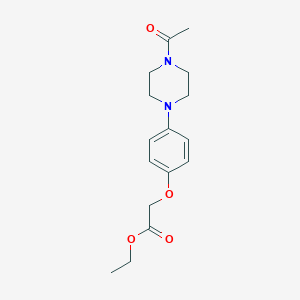
![2-Phenyl-[1,3]oxazolo[5,4-b]pyridin-6-amine](/img/structure/B15356148.png)

